Cas no 940983-06-2 (N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C18H17ClN4O2/c1-12-6-8-15(9-7-12)23-16(11-25-2)17(21-22-23)18(24)20-14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24)
- InChIKey: MWMLIKVRPUSZPG-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(COC)=C(C(NC2=CC=CC(Cl)=C2)=O)N=N1
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3338-0679-15mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-5mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-20μmol |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-4mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-25mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-10mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-2μmol |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-30mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-5μmol |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3338-0679-40mg |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
940983-06-2 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A Comprehensive Overview
The compound N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 940983-06-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are well-known for their versatility and applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a triazole ring system, which serves as a central scaffold for attaching various functional groups. The presence of a chlorophenyl group and a methoxymethyl substituent further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery. The 1H-1,2,3-triazole core of this compound is particularly interesting due to its ability to form stable hydrogen bonds and participate in π-π interactions. These properties make it an ideal candidate for designing bioactive molecules with high potency and selectivity. For instance, researchers have explored the use of similar triazole derivatives in the development of kinase inhibitors and anti-inflammatory agents. The chlorophenyl substituent in this compound adds an additional layer of complexity by introducing electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its binding affinity to target proteins.
The synthesis of N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. One of the key steps in its preparation is the formation of the triazole ring through a click reaction. Click chemistry has revolutionized the way complex molecules are synthesized by enabling rapid and efficient bond formation under mild conditions. The use of copper catalysts or other transition metals has further simplified the synthesis process, making it more accessible for large-scale production.
Another critical aspect of this compound is its application in materials science. The methoxymethyl group attached to the triazole ring introduces hydrophilic properties, which can be exploited in the design of amphiphilic materials for drug delivery systems. Recent advancements in nanotechnology have demonstrated the potential of such compounds as stabilizing agents for drug nanoparticles, enhancing their solubility and bioavailability. Furthermore, the 4-methylphenyl substituent contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and targeting specific cellular compartments.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease pathways. For example, studies have indicated that it exhibits moderate inhibitory activity against certain kinases involved in cancer progression. This suggests that it could serve as a lead compound for developing anti-cancer therapies. Additionally, its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases such as arthritis or neurodegenerative disorders.
From an environmental perspective, the stability and biodegradability of N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are critical factors that need to be considered during its application. Recent research has focused on evaluating the environmental impact of similar compounds by assessing their degradation pathways under different conditions. Understanding these processes is essential for ensuring sustainable use and minimizing ecological risks associated with its production and disposal.
In conclusion, N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 940983-06-2) represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure combines functional groups that offer both chemical reactivity and biological activity, making it a valuable asset in modern drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing scientific innovation across multiple disciplines.
940983-06-2 (N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
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